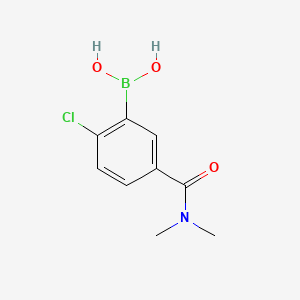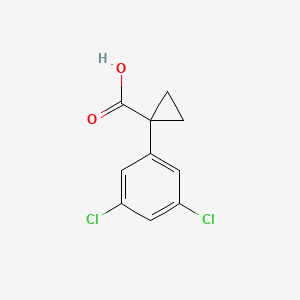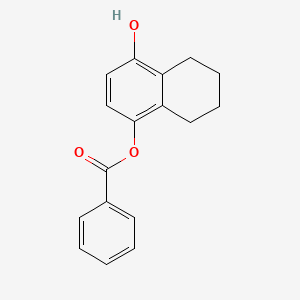
2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one: is an organic compound characterized by the presence of both fluorine and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one typically involves the reaction of phenylpyridine with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanones with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one serves as a versatile intermediate for the preparation of more complex molecules.
Biology: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound can be used in the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways. Its ability to interact with biological targets makes it valuable for drug discovery .
Industry: In the materials science industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 1-Phenyl-2-(4-(2-phenyl)triazolo[1,5-a]pyridin-6-yl)phenyl-1H-phenanthro[9,10-d]imidazole
Comparison: Compared to similar compounds, 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of both fluorine and pyridine moieties. This combination enhances its chemical reactivity and biological activity. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the pyridine ring provides additional sites for chemical modification .
Properties
Molecular Formula |
C13H9F2NO |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2,2-difluoro-1-phenyl-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H9F2NO/c14-13(15,11-7-4-8-16-9-11)12(17)10-5-2-1-3-6-10/h1-9H |
InChI Key |
HVUBVFSPDSWDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CN=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11721044.png)
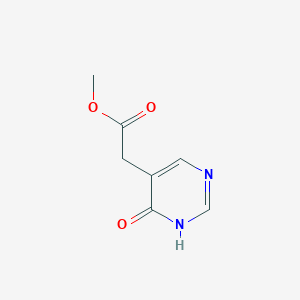
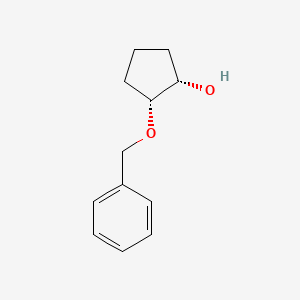
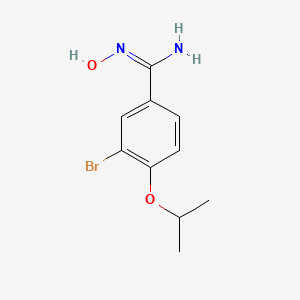
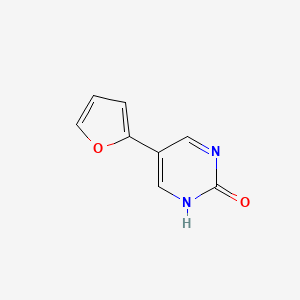
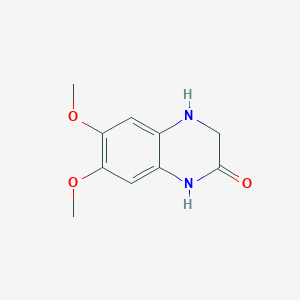
![{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11721086.png)

![4-{[4-(Tert-butoxy)phenyl]methyl}piperidine](/img/structure/B11721100.png)
